Aminoacylase

説明

Aminoacylase is an enzyme that catalyzes the hydrolysis of N-acyl-L-amino acids to produce carboxylate and L-amino acids . This enzyme belongs to the family of hydrolases, which act on carbon-nitrogen bonds other than peptide bonds, specifically in linear amides . This compound is found in various organisms, including mammals, plants, and microorganisms . It plays a crucial role in the urea cycle and the metabolism of amino groups .

準備方法

Synthetic Routes and Reaction Conditions: Aminoacylase can be synthesized through recombinant DNA technology. For instance, the gene encoding this compound can be cloned and expressed in host organisms such as Escherichia coli . The enzyme is then purified using affinity chromatography techniques .

Industrial Production Methods: In industrial settings, this compound is often produced using microbial fermentation. The microorganisms are cultured in large bioreactors, and the enzyme is extracted and purified from the culture medium . Immobilization techniques are also employed to enhance the stability and reusability of the enzyme .

化学反応の分析

Primary Catalytic Reaction

Aminoacylase (EC 3.5.1.14) hydrolyzes N-acyl-L-amino acids into free L-amino acids and carboxylates via the reaction:

This reaction is reversible but favors hydrolysis under physiological conditions . The enzyme’s activity is essential for:

-

Regulating the urea cycle by modulating N-acetyl-L-glutamate levels

-

Enabling biocatalytic synthesis of surfactants and pharmaceuticals

Active Site Architecture

-

Zinc coordination : Two Zn²⁺ ions per subunit are coordinated by histidine, glutamate, aspartate, and water .

-

Key residues : Arg63, Arg71, and Tyr287 stabilize substrates through hydrogen bonding and van der Waals interactions .

-

Dimerization : Catalysis occurs at the interface of two zinc-binding domains .

Catalytic Mechanism

-

Nucleophilic attack : Zn²⁺ polarizes water, generating a hydroxide ion that attacks the substrate’s carbonyl carbon .

-

Transition state stabilization : Tyr287 positions the substrate, while Arg63 stabilizes the tetrahedral intermediate .

-

Product release : Irreversible cleavage of the amide bond releases L-amino acid and carboxylate .

| Kinetic Parameter | Value | Substrate | Source |

|---|---|---|---|

| (wt) | 0.3 s⁻¹ | N-acetyl-L-tyrosine | |

| 0.8 mM | N-acetyl-L-methionine | ||

| Thermostability | >80°C for 1 hour | Pyrococcus furiosus |

Substrate Specificity

Aminoacylases exhibit broad specificity but prefer:

-

Nonpolar N-acyl groups : Highest activity with N-acetyl-L-methionine, N-acetyl-L-alanine, and N-acetyl-L-valine .

-

Steric constraints : Bulky aromatic side chains (e.g., tyrosine) reduce by >90% in some isoforms .

| Substrate | Relative Activity (%) | Enzyme Source |

|---|---|---|

| N-acetyl-L-methionine | 100 | Pyrococcus furiosus |

| N-acetyl-L-aspartate | 12 | Human AA2 |

| N-acetyl-L-tyrosine | 8 | Mouse AA3 |

Industrial and Evolutionary Adaptations

-

Thermostability : The Pyrococcus furiosus this compound retains 86% activity after Zn²⁺ reconstitution post-EDTA treatment .

-

Cofactor flexibility : Co²⁺ partially restores activity (74% of Zn²⁺-reconstituted enzyme) .

-

Regulatory role : During starvation, this compound downregulates urea cycle activity to conserve amino acids .

This enzyme family exemplifies the intersection of biological function and industrial utility, offering solutions for green chemistry and metabolic engineering.

科学的研究の応用

Aminoacylase has a wide range of applications in scientific research and industry:

作用機序

Aminoacylase is a metallo-enzyme that requires zinc ions for its activity . The zinc ions are coordinated to histidine, glutamate, aspartate, and water molecules . The enzyme catalyzes the hydrolysis of N-acyl-L-amino acids by polarizing a water molecule, which then acts as a nucleophile to attack the carbonyl carbon of the substrate . This leads to the cleavage of the amide bond and the formation of carboxylate and L-amino acids .

類似化合物との比較

Aminoacylase is part of a family of enzymes that includes this compound-1, aspartoacylase, and this compound-3 . These enzymes share similar catalytic mechanisms but differ in their substrate specificities:

This compound-1: Deacetylates neutral aliphatic N-acyl-α-amino acids and mercapturic acids.

Aspartoacylase (this compound-2): Specifically hydrolyzes N-acetyl-L-aspartate.

This compound-3: Preferentially deacetylates N-acetylated aromatic amino acids and mercapturic acids.

This compound-1 is unique in its ability to act on a broader range of substrates compared to aspartoacylase and this compound-3 .

生物活性

Aminoacylase, specifically this compound 1 (ACY1), is a crucial enzyme in the hydrolysis of N-acetylated amino acids, playing significant roles in various biological processes. This article explores the biological activity of this compound, highlighting its enzymatic functions, implications in metabolic disorders, and potential therapeutic applications.

Enzymatic Function and Mechanism

Aminoacylases belong to the hydrolase family and are responsible for the hydrolytic deacetylation of N-acetylated amino acids. ACY1 catalyzes the conversion of these substrates into free amino acids and acetic acid, which is essential for amino acid metabolism and detoxification processes. The general reaction can be represented as follows:

Biological Roles

- Urea Cycle Regulation : ACY1 plays a vital role in the urea cycle by regulating levels of N-acetyl-L-glutamate, an allosteric activator of carbamoyl phosphate synthetase. This regulation is crucial during periods of increased protein catabolism, facilitating the disposal of excess ammonia produced from amino acid breakdown .

- Detoxification : In mammals, aminoacylases are involved in the detoxification of xenobiotic-derived amino acid derivatives, making them significant in pharmaceutical applications .

- Neurodevelopmental Impact : Deficiencies in ACY1 have been linked to neurodevelopmental disorders. A recent case study reported three siblings with ACY1 deficiency exhibiting varying degrees of intellectual disability and metabolic abnormalities characterized by increased urinary excretion of N-acetylated amino acids . These findings suggest that metabolic screening for ACY1 deficiency should be considered in children with developmental delays.

Case Study 1: this compound 1 Deficiency

A 14-year-old boy presented with mild intellectual disability and non-alcoholic fatty liver disease. Genetic testing confirmed a homozygous mutation in the ACY1 gene (c.1057C>T), which was also found in his siblings. All exhibited increased urinary excretion of N-acetylated amino acids, highlighting the importance of ACY1 in metabolic health .

Case Study 2: Cancer Association

Research has indicated that ACY1 expression levels vary significantly between normal and cancerous tissues. For instance, decreased expression was observed in small cell lung cancers, while overexpression was noted in colorectal carcinomas. This dual role suggests that ACY1 may function as both a tumor suppressor and promoter depending on the context .

Research Findings

Recent studies have focused on characterizing the enzymatic properties and substrate specificity of ACY1. For example, a study identified a hyperthermophilic archaeon (Pyrococcus furiosus) that produced an this compound capable of hydrolyzing various N-acetylated substrates, demonstrating broad substrate specificity and potential industrial applications .

Additionally, serum concentrations of this compound have been studied as potential biomarkers for psychiatric conditions like schizophrenia, indicating its broader relevance beyond metabolic functions .

Data Table: Summary of this compound Activity

| Parameter | Details |

|---|---|

| Enzyme Name | This compound 1 (ACY1) |

| Enzyme Classification | EC 3.5.1.14 |

| Substrates | N-acetylated L-amino acids |

| Products | Free amino acids + Acetic acid |

| Key Functions | Urea cycle regulation, detoxification |

| Clinical Significance | Associated with neurodevelopmental disorders |

| Potential Biomarkers | Serum levels linked to schizophrenia |

特性

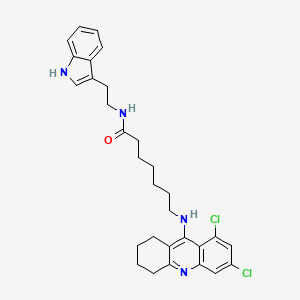

IUPAC Name |

7-[(6,8-dichloro-1,2,3,4-tetrahydroacridin-9-yl)amino]-N-[2-(1H-indol-3-yl)ethyl]heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34Cl2N4O/c31-21-17-24(32)29-27(18-21)36-26-12-7-5-10-23(26)30(29)34-15-8-2-1-3-13-28(37)33-16-14-20-19-35-25-11-6-4-9-22(20)25/h4,6,9,11,17-19,35H,1-3,5,7-8,10,12-16H2,(H,33,37)(H,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGJWNIHLSLQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2C1)NCCCCCCC(=O)NCCC4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9012-37-7 | |

| Record name | Aminoacylase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminoacylase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.744 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。